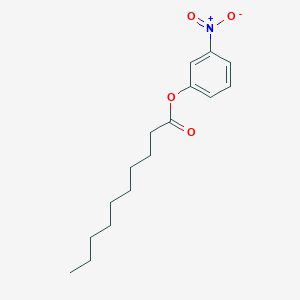
3-Nitrophenyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl decanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by a nitro group attached to a phenyl ring, which is further esterified with a decanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Nitrophenyl decanoate can be synthesized through the esterification of 3-nitrophenol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrophenyl decanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-nitrophenol and decanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-Nitrophenol and decanoic acid.
Reduction: 3-Aminophenyl decanoate.
Substitution: Various substituted phenyl decanoates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitrophenyl decanoate has several applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of esterases and lipases.
Biology: It serves as a model compound to investigate the mechanisms of enzyme-catalyzed hydrolysis and other biochemical reactions.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 3-nitrophenyl decanoate primarily involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 3-nitrophenol and decanoic acid. The catalytic mechanism typically involves the formation of a tetrahedral intermediate, followed by the cleavage of the ester bond and release of the products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Nitrophenyl decanoate
- m-Nitrophenyl decanoate
- p-Nitrophenyl acetate
- p-Nitrophenyl butyrate
Comparison
3-Nitrophenyl decanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. Compared to p-nitrophenyl decanoate, the meta position of the nitro group in this compound may result in different steric and electronic effects, affecting its chemical behavior and enzymatic hydrolysis rates .
Propriétés
Numéro CAS |
61063-38-5 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(3-nitrophenyl) decanoate |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-12-16(18)21-15-11-9-10-14(13-15)17(19)20/h9-11,13H,2-8,12H2,1H3 |
Clé InChI |
DUSNZVOKUGGFJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















